molecular formula C17H21N5O2 B2608979 N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide CAS No. 1448053-98-2

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Cat. No. B2608979
M. Wt: 327.388
InChI Key: XGMSIIVQQXCSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anticancer agent. DMXAA was first identified in the 1990s as a compound with potent antitumor activity in preclinical models. Since then, several studies have been conducted to investigate its mechanism of action, physiological effects, and potential applications in cancer treatment.

Scientific Research Applications

Anticancer Activity

N-(2-((2-(Dimethylamino)-4,6-Dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide and its derivatives have shown promise in anticancer applications. For instance, MGCD0103, a compound closely related to it, is an orally active histone deacetylase inhibitor that selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity both in vitro and in vivo (Zhou et al., 2008).

Antibacterial and Cytotoxic Activity

Derivatives of this compound have been evaluated for their antibacterial and cytotoxicity properties. Some derivatives exhibited considerable antibiotic activity against specific bacterial strains like Klebsiella pneumonia and Bacillus cereus, as well as inhibiting the growth of human tumor cell lines at micromolar concentrations (Devarasetty et al., 2016).

Pharmaceutical Analysis

In the realm of pharmaceutical analysis, this compound has been studied for its separation and detection in nonaqueous capillary electrophoresis, which is essential for quality control in drug manufacturing. This analysis is crucial for ensuring the purity and efficacy of the drug (Ye et al., 2012).

Synthesis and Characterization

The synthesis and characterization of various derivatives of N-(2-((2-(Dimethylamino)-4,6-Dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide have been extensively studied. This includes the development of new synthetic routes and methods to create these compounds, which is foundational for exploring their potential applications in medicine and biology (Hassneen & Abdallah, 2003).

Biological Evaluation

Some benzamide derivatives, closely related to this compound, have been synthesized and evaluated for their potential biological applications, including their inhibitory effects on certain enzymes. This research is vital for discovering new drug candidates with specific biological targets (Saeed et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It should be handled with care, using personal protective equipment as required .

properties

IUPAC Name

N-[2-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-11-15(12(2)20-17(19-11)22(3)4)21-14(23)10-18-16(24)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,18,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSIIVQQXCSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide

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